(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-17(23-10-3-2-6-15(23)21-13)18(24)22-9-4-5-14(11-22)25-16-7-8-19-12-20-16/h2-3,6-8,10,12,14H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXAMXFKFYCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
The interaction likely alters the function of CDK2, leading to changes in the cell cycle.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Result of Action
Given its target, it is likely that the compound affects cell proliferation and division.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Activité Biologique
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS No. 2034471-77-5) is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 337.383 g/mol. The structural components include a methylimidazo-pyridine moiety and a pyrimidine-piperidine fragment, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.383 g/mol |
| CAS Number | 2034471-77-5 |
Anticancer Activity
Recent studies have indicated that compounds containing imidazo-pyridine and piperidine structures exhibit significant anticancer properties. For instance, similar compounds have shown inhibition of cell growth in various cancer cell lines, including breast, ovarian, and colorectal cancers. The IC50 values for these compounds ranged from 7.9 to 92 µM, indicating variable potency against different cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar heterocyclic structures have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. For example, derivatives of piperidine have been reported to exhibit potent AChE inhibition with IC50 values as low as 0.63 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Imidazo-Pyridine Core : This moiety is known for its role in enhancing bioactivity due to its ability to interact with various biological targets.
- Pyrimidine-Piperidine Linkage : The presence of the piperidine ring often contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A study involving a series of piperidine derivatives demonstrated significant AChE inhibition and antibacterial activity against multiple strains, suggesting that modifications in substituents can enhance biological efficacy .
- Case Study 2 : Research on imidazo-pyridine derivatives revealed their potential as anticancer agents, with specific modifications leading to increased potency against certain cancer cell lines .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Imidazo[1,2-a]pyridine Derivatives with Piperazine/Piperidine Linkages
Several analogs share the imidazo[1,2-a]pyridine core but differ in substituents and linker regions:
Key Observations :
- Pyrimidinyloxy vs. pyrazin-2-yloxy substituents: The target compound’s pyrimidin-4-yloxy group offers distinct hydrogen-bonding capabilities compared to the dimethylamino-pyrazine in , which may alter target selectivity.
- Piperidine vs.
B. Heterocyclic Modifications
- Imidazo[1,2-b]pyridazine vs.
A. Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs like 8p (104–105°C) and 11b (90–92°C) suggest that solid-state stability is influenced by halogenation and triazole substituents .
- Hydrophilic substituents (e.g., hydroxyethylpiperazine in ) improve solubility but may reduce blood-brain barrier penetration.
Q & A
Q. What are the key steps in synthesizing (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone?
Answer: The synthesis typically involves:
- Multi-step coupling reactions : Formation of the imidazo[1,2-a]pyridine core followed by functionalization of the piperidine moiety.
- Reaction conditions : Refluxing under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .
- Analytical validation : NMR (1H, 13C), IR, and mass spectrometry (ESI-MS) to confirm structure and purity .
Q. How is the compound’s structure confirmed experimentally?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for methyl groups on imidazo[1,2-a]pyridine at δ ~2.5 ppm and pyrimidine protons at δ ~8.3 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography (if applicable): Resolves 3D conformation, particularly for chiral centers in the piperidine ring .
Q. What biological activities have been explored for this compound?
Answer:
- Antiparasitic activity : Analogues with triazole substituents show antitrypanosomal and antileishmanial activity (IC50 values ranging from 0.5–5 μM) .
- Kinase inhibition : Structural similarity to pyridine-piperazine derivatives suggests potential interaction with ATP-binding domains .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity?
Answer:
-
Substituent effects :
Substituent Position Functional Group Impact on Activity Imidazo[1,2-a]pyridine (C-6) Chlorine or methyl Enhances metabolic stability Piperazine (N-4) Triazole or pyrimidine Improves target binding affinity -
Methodology : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or parasitic enzymes .
Q. How should researchers address contradictory data in biological assays?
Answer:
- Case example : Discrepancies in IC50 values for antiparasitic activity may arise from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% in assay media .
- Cell line variability : Validate across multiple strains (e.g., Leishmania donovani vs. Trypanosoma cruzi) .
- Assay conditions : Control pH (7.4) and temperature (37°C) to mimic physiological environments .
Q. What strategies ensure high purity and stability during synthesis?
Answer:
- Chromatography : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) to resolve polar byproducts .
- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) for 4 weeks .
- Lyophilization : For hygroscopic intermediates, use freeze-drying to prevent hydrolysis .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Target identification :
- Pull-down assays : Immobilize the compound on beads to capture interacting proteins .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Metabolite analysis : Use LC-MS to identify oxidative or hydrolytic degradation products in liver microsomes .
Q. What are the challenges in improving solubility for in vivo studies?
Answer:
- LogP optimization : Reduce cLogP (calculated via ChemDraw) from ~3.5 to ≤2.0 by introducing polar groups (e.g., hydroxyl or amine) on the piperidine ring .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
Q. How can metabolic stability be assessed and improved?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with rat/human liver microsomes and measure half-life (t1/2) .
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms .
- Structural tweaks : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .
Q. How should in vivo efficacy studies be designed?
Answer:
- Dosing regimen :
- Acute models: Single dose (10–50 mg/kg) via intraperitoneal injection.
- Chronic models: Daily oral dosing (5–20 mg/kg) for 14–28 days .
- Endpoint analysis : Measure parasite load (qPCR) or tumor volume reduction in xenograft models .
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